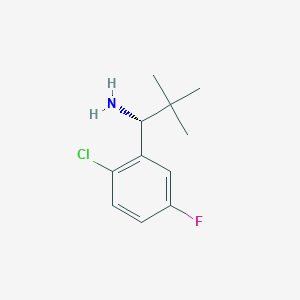
(R)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chiral center, a fluorine atom, and a chlorine atom on the aromatic ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer, ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine.
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps, such as recrystallization and distillation, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of chiral amines on biological systems.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride: This compound shares a similar aromatic ring structure but differs in the presence of a pyrrolidine ring instead of a dimethylpropan-1-amine group.
®-2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic Acid: This compound has a similar aromatic ring but contains a hydroxyacetic acid group.
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a chiral center, a fluorine atom, and a chlorine atom on the aromatic ring, along with the dimethylpropan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3/t10-/m0/s1 |
InChI Key |
LYRGGMWICOTWDT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















